3-(1,5-dimethylpyrazol-4-yl)-5-(4,5,6,7-tetrahydro-1H-indazol-7-yloxymethyl)-1,2-oxazole
Description
3-(1,5-dimethylpyrazol-4-yl)-5-(4,5,6,7-tetrahydro-1H-indazol-7-yloxymethyl)-1,2-oxazole is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures, which can impart unique chemical and biological properties.
Properties
IUPAC Name |
3-(1,5-dimethylpyrazol-4-yl)-5-(4,5,6,7-tetrahydro-1H-indazol-7-yloxymethyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-10-13(8-18-21(10)2)14-6-12(23-20-14)9-22-15-5-3-4-11-7-17-19-16(11)15/h6-8,15H,3-5,9H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZLUIBUIABRGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=NOC(=C2)COC3CCCC4=C3NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,5-dimethylpyrazol-4-yl)-5-(4,5,6,7-tetrahydro-1H-indazol-7-yloxymethyl)-1,2-oxazole typically involves multi-step organic reactions. The starting materials might include 1,5-dimethylpyrazole and 4,5,6,7-tetrahydro-1H-indazole, which undergo various chemical transformations such as alkylation, cyclization, and condensation to form the final product. The reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(1,5-dimethylpyrazol-4-yl)-5-(4,5,6,7-tetrahydro-1H-indazol-7-yloxymethyl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to the specific reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.
Scientific Research Applications
Chemistry
In chemistry, 3-(1,5-dimethylpyrazol-4-yl)-5-(4,5,6,7-tetrahydro-1H-indazol-7-yloxymethyl)-1,2-oxazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound might be studied for its potential biological activity. Heterocyclic compounds often exhibit interesting pharmacological properties, making them candidates for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of multiple heteroatoms in the structure might interact with biological targets, leading to the development of new medications.
Industry
In industry, this compound could be used in the development of new materials, agrochemicals, or other specialty chemicals. Its unique properties might impart desirable characteristics to various products.
Mechanism of Action
The mechanism of action of 3-(1,5-dimethylpyrazol-4-yl)-5-(4,5,6,7-tetrahydro-1H-indazol-7-yloxymethyl)-1,2-oxazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(1,5-dimethylpyrazol-4-yl)-5-(4,5,6,7-tetrahydro-1H-indazol-7-yloxymethyl)-1,2-oxazole might include other heterocyclic compounds with similar ring structures, such as:
- 3-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole
- 5-(4,5,6,7-tetrahydro-1H-indazol-7-yloxymethyl)-1,2-oxazole
- 3-(1,5-dimethylpyrazol-4-yl)-5-(4,5,6,7-tetrahydro-1H-indazol-7-yl)-1,2-oxazole
Uniqueness
The uniqueness of 3-(1,5-dimethylpyrazol-4-yl)-5-(4,5,6,7-tetrahydro-1H-indazol-7-yloxymethyl)-1,2-oxazole lies in its specific combination of functional groups and ring structures. This unique arrangement can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
